Propyl N-phenylcarbamate

Übersicht

Beschreibung

Propyl N-phenylcarbamate, also known as propyl phenylcarbamate, is an organic compound with the molecular formula C10H13NO2. It is a carbamate ester derived from the reaction of phenyl isocyanate and propanol. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propyl N-phenylcarbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with propanol in the presence of a catalyst. The reaction typically occurs at room temperature and yields the desired carbamate ester. Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the carbamate ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosgene-free processes to ensure safety and environmental compliance. One such method includes the reaction of dimethyl carbonate with phenylamine in the presence of a catalyst. This method is advantageous due to its high yield and minimal by-products .

Analyse Chemischer Reaktionen

Hydrolysis and Stability

Hydrolysis pathways depend on pH and catalysts:

Table 2: Hydrolysis Conditions and Products

-

Acidic hydrolysis : Cleavage of the carbamate bond yields phenol derivatives, as observed in metabolic studies .

-

TBAF-mediated deprotection : Converts primary amine carbamates to ureas, while secondary amines remain stable .

Thermal Decomposition

This compound decomposes under heat to form isocyanates, critical for polyurethane production:

Table 3: Thermal Decomposition Data

| Catalyst | Temperature (°C) | Time (h) | Isocyanate Yield (%) | Reference |

|---|---|---|---|---|

| ZnO | 240 | 0.5 | 97.0 | |

| Fe₂O₃ | 230 | 3.0 | 83.0 | |

| None | 260 | 1.0 | 63.3 |

-

Catalytic role : Metal oxides like ZnO enhance selectivity and yield by lowering activation energy .

-

By-products : Elevated temperatures (>200°C) may generate polymethylene polyphenyl carbamates .

Chemoselective Reactivity

This compound exhibits unique reactivity in multicomponent systems:

Key Findings :

-

Urea formation : Reacts with primary amines (e.g., benzylamine) to form dissymmetric ureas under mild conditions .

-

Rotamer stability : NMR studies reveal restricted rotation in N,N-disubstituted derivatives, enabling applications as molecular tags .

Mechanistic Insight :

Biological and Metabolic Reactions

In biological systems, this compound undergoes:

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, Propyl N-phenylcarbamate serves as an important intermediate in synthesizing various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, including:

- Oxidation : Converts to corresponding carbamates and ureas.

- Reduction : Transforms into amines.

- Substitution : The phenyl group can undergo electrophilic substitution reactions.

| Reaction Type | Major Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Carbamates, Ureas | Hydrogen peroxide, Potassium permanganate |

| Reduction | Amines | Lithium aluminum hydride |

| Substitution | Substituted Carbamates | Bromine, Chlorine |

Biology

Research has identified this compound's potential as a selective herbicide. Studies indicate that it effectively controls weedy grasses and broadleaf species by disrupting microtubule organization in plant cells. For instance, research on Nicotiana sylvestris demonstrated that this compound does not depolymerize microtubules but damages microtubule organizing centers (MTOCs), leading to abnormal cell division spindles .

Medicine

The compound has also been explored for its potential contraceptive effects due to its influence on meiotic maturation in oocytes. A study indicated that exposure to this compound could disrupt meiotic spindle formation in mouse oocytes, which may have implications for reproductive health research .

Industrial Applications

In industrial contexts, this compound is utilized in producing polymers and materials with tailored properties. It contributes to creating materials that exhibit high thermal stability and biodegradability, making it valuable in developing sustainable materials.

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of this compound revealed its effectiveness against quackgrass rhizomes. The research demonstrated that specific application rates resulted in significant destruction of rhizomes, showcasing its potential as a selective herbicide .

Case Study 2: Oocyte Maturation

In a controlled laboratory setting, researchers exposed ovulated mouse oocytes to this compound to observe meiotic spindle disruption. The results indicated that treatment led to the extrusion of polar bodies and the formation of androgenetic haploid embryos, providing insights into reproductive biology and potential contraceptive applications .

Wirkmechanismus

The mechanism of action of propyl N-phenylcarbamate involves its interaction with cellular components. In plants, it disrupts the mitotic spindle, leading to blocked metaphases and multinucleate cells. This disruption is similar to the effects of colchicine, a known mitotic inhibitor . The compound’s herbicidal activity is attributed to its ability to interfere with cell division, ultimately inhibiting plant growth .

Vergleich Mit ähnlichen Verbindungen

Propyl N-phenylcarbamate can be compared with other carbamate esters, such as:

Isothis compound: Known for its use as a selective herbicide.

Ethyl N-phenylcarbamate: Exhibits similar chemical properties but with different applications in antifungal activities.

Methyl N-phenylcarbamate: Used in the synthesis of various organic compounds and polymers.

The uniqueness of this compound lies in its specific applications and the efficiency of its synthesis methods, which offer high yields and minimal by-products .

Biologische Aktivität

Propyl N-phenylcarbamate, also known as isothis compound (IPC), is a compound that has garnered attention for its biological activities, particularly in agricultural applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various organisms, and relevant case studies.

Chemical Structure and Properties

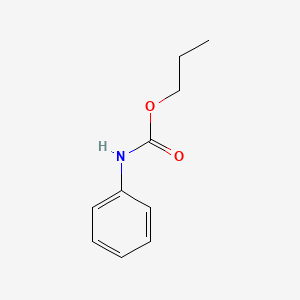

This compound is a member of the carbamate family, characterized by its phenyl group attached to a carbamate functional group. Its chemical structure can be represented as follows:

The biological activity of this compound primarily involves its effects on microtubules and microtubule-organizing centers (MTOCs) in plant cells. Research indicates that IPC does not depolymerize microtubules but instead causes significant damage to MTOCs, leading to fragmentation and abnormal spindle formation during cell division. This was demonstrated in studies involving Nicotiana sylvestris , where IPC treatment resulted in observable morphological changes in mitotic structures .

Biological Activity Overview

Case Studies

-

Effects on Plant Cells

- A study conducted on Nicotiana sylvestris revealed that IPC treatment at a concentration of 30 μM led to significant MTOC fragmentation and abnormal spindle formation. The results indicated that IPC could be detrimental to plant cell division processes, particularly in species sensitive to its action .

- Metabolic Pathways in Mammals

- Reproductive Toxicology

Eigenschaften

IUPAC Name |

propyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZXCXBFZLLQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203884 | |

| Record name | Propyl N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5532-90-1 | |

| Record name | Propyl N-phenylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005532901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl phenylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.